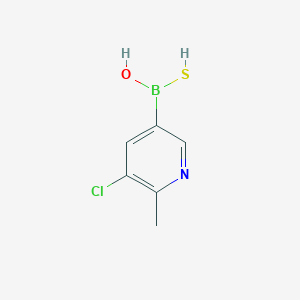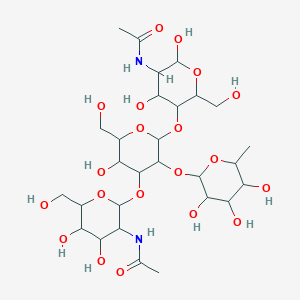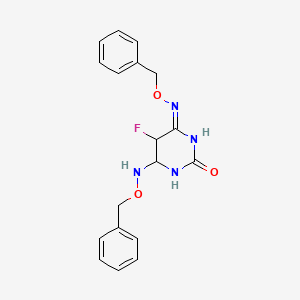
(6E)-5-fluoro-4-(phenylmethoxyamino)-6-phenylmethoxyimino-1,3-diazinan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6E)-5-fluoro-4-(phenylmethoxyamino)-6-phenylmethoxyimino-1,3-diazinan-2-one is a synthetic organic compound that belongs to the class of diazinanones. This compound is characterized by its unique structure, which includes a fluorine atom, phenylmethoxyamino, and phenylmethoxyimino groups. These structural features may impart specific chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-5-fluoro-4-(phenylmethoxyamino)-6-phenylmethoxyimino-1,3-diazinan-2-one typically involves multiple steps, including the formation of the diazinanone ring and the introduction of the fluorine and phenylmethoxy groups. Common reagents used in the synthesis may include fluorinating agents, phenylmethoxyamine, and other organic intermediates. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key considerations include the availability of raw materials, cost-effectiveness, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(6E)-5-fluoro-4-(phenylmethoxyamino)-6-phenylmethoxyimino-1,3-diazinan-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives.
Substitution: Substitution reactions can replace the fluorine or phenylmethoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions may produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its therapeutic potential for treating specific diseases.
Industry: Utilizing its unique properties in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of (6E)-5-fluoro-4-(phenylmethoxyamino)-6-phenylmethoxyimino-1,3-diazinan-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, or metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (6E)-5-fluoro-4-(phenylmethoxyamino)-6-phenylmethoxyimino-1,3-diazinan-2-one include other diazinanones with different substituents. Examples may include:
- (6E)-5-chloro-4-(phenylmethoxyamino)-6-phenylmethoxyimino-1,3-diazinan-2-one
- (6E)-5-bromo-4-(phenylmethoxyamino)-6-phenylmethoxyimino-1,3-diazinan-2-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. These properties can be leveraged for targeted applications in research and industry.
Propriétés
Numéro CAS |
77350-65-3 |
|---|---|
Formule moléculaire |
C18H19FN4O3 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
(6E)-5-fluoro-4-(phenylmethoxyamino)-6-phenylmethoxyimino-1,3-diazinan-2-one |
InChI |
InChI=1S/C18H19FN4O3/c19-15-16(22-25-11-13-7-3-1-4-8-13)20-18(24)21-17(15)23-26-12-14-9-5-2-6-10-14/h1-10,15-16,22H,11-12H2,(H2,20,21,23,24) |
Clé InChI |
IOUFDOUKJZFMES-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CONC2C(/C(=N\OCC3=CC=CC=C3)/NC(=O)N2)F |
SMILES canonique |
C1=CC=C(C=C1)CONC2C(C(=NOCC3=CC=CC=C3)NC(=O)N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


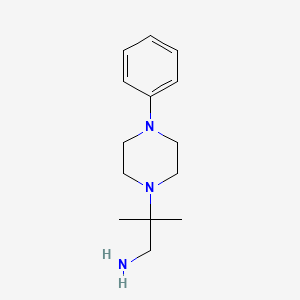
![(8S,9S,10R,13S,14S,17R)-17-[(2S)-1-hydroxypropan-2-yl]-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13405661.png)
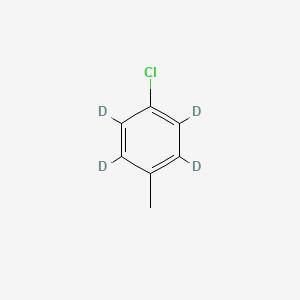
![[(1R,2R)-1-(3,4-dimethoxyphenyl)-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl] acetate](/img/structure/B13405669.png)

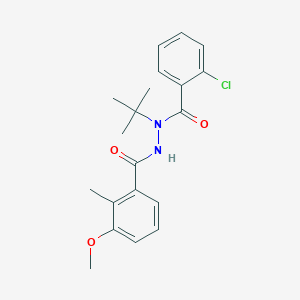
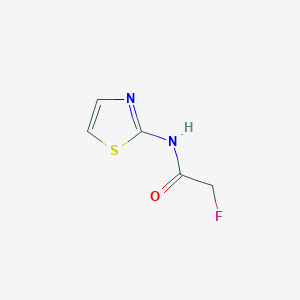
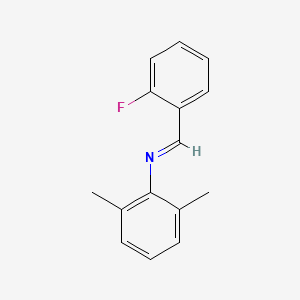
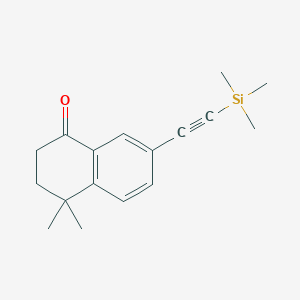
![2-(6-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405716.png)
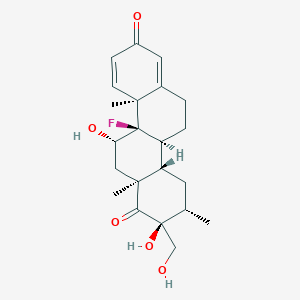
![4-Oxo-5-[2-(phenylmethylene)butylidene]-2-thioxo-3-thiazolidineacetic Acid](/img/structure/B13405724.png)
